molecular formula C12H10Br2N2O2S B495130 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 314053-61-7

2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B495130
CAS No.: 314053-61-7
M. Wt: 406.09g/mol
InChI Key: FMPKYWPLEVEXLT-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with bromine atoms at the 2- and 4-positions and a pyridin-2-ylmethylamine group attached via the sulfonamide moiety.

Properties

IUPAC Name

2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPKYWPLEVEXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.

    Pyridin-2-ylmethylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or iodine (I2).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, often employ palladium catalysts and ligands like triphenylphosphine (PPh3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation or reduction can lead to sulfoxides, sulfones, or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2,4-Dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide serves as a crucial building block in the synthesis of various organic compounds. Its bromine substituents at the 2 and 4 positions of the benzene ring facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is particularly valuable in drug development and the synthesis of agrochemicals.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, modulating biological pathways. Specifically, it has been investigated for its potential to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria. The structural similarity of bacterial and mycobacterial DHPS suggests that derivatives of this compound could exhibit activity against Mycobacterium tuberculosis .

Anticancer Activity
The compound has shown promise in cancer research. For instance, related compounds have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The activity was enhanced when combined with gamma radiation, suggesting a potential therapeutic avenue for enhancing the efficacy of existing treatments .

Medicinal Chemistry

Therapeutic Potential
The sulfonamide class, to which this compound belongs, is known for its antibacterial properties. However, recent studies have also highlighted its potential in treating various diseases beyond bacterial infections, including cancers and parasitic infections like leishmaniasis. For example, derivatives have been tested against Leishmania donovani and shown effective results .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it a versatile compound for developing new materials.

Case Studies

Study Focus Findings
Antimycobacterial Activity The compound exhibited promising inhibitory effects on Mycobacterium tuberculosis DHPS .
Cytotoxicity Against Cancer Cells Significant cytotoxicity observed in MCF-7 cells; enhanced effects noted with gamma radiation .
Antileishmanial Activity Demonstrated effectiveness against Leishmania donovani with potential for combination therapies .

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfonamide Derivatives

Structural and Substituent Variations

The table below highlights key structural differences between 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide and similar compounds:

Compound Name Substituents on Benzene Ring Pyridine/Other Modifications Key Structural Features Evidence ID
This compound 2,4-dibromo Pyridin-2-ylmethylamine High lipophilicity, halogen bonding potential [9, 20]
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide 2-nitro Pyridin-2-ylmethylamine Strong electron-withdrawing nitro group [12]
4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-amino Pyridin-2-ylmethylamine Electron-donating amino group [17]
4-(4-Hydroxythiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamide 4-(hydroxythiazol-2-ylamino) Pyridin-2-yl Heterocyclic thiazole moiety, hydrogen bonding sites [18]
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) Biphenyl-4-carboxamide 4-Sulfamoylbenzyl Extended aromatic system, amide linkage [6]

Key Observations :

  • Electron Effects: Bromine (2,4-dibromo) and nitro (2-nitro) groups are electron-withdrawing, reducing electron density on the benzene ring, whereas the 4-amino group is electron-donating, increasing reactivity toward electrophilic substitution .
  • Biological Interactions: Halogen bonds (Br) may improve target binding affinity, while amino and thiazole groups facilitate hydrogen bonding .

Physicochemical Properties

Property This compound 2-Nitro Analogue 4-Amino Analogue Thiazole Derivative
Molecular Weight (g/mol) ~430 (estimated) ~335 ~263 ~348
logP (Predicted) ~3.5 ~2.8 ~1.2 ~2.0
Solubility Low (high lipophilicity) Moderate High Moderate
Stability Stable (Br resists oxidation) Moderate Lower (amino oxidation risk) Moderate

Notes:

  • The dibromo derivative’s higher molecular weight and logP suggest slower metabolic clearance but better tissue penetration compared to smaller analogues .
  • The 4-amino analogue’s solubility makes it suitable for aqueous formulations, whereas the dibromo compound may require solubilizing agents .
Anticancer Activity:
  • Compound 18 (): IC50 = 35 μg/mL against HCT116 cells.
  • Compound 9 (): IC50 = 90 μg/mL against MCF-7 cells.
  • Dibromo Compound : Bromine’s halogen bonding may enhance cytotoxicity but requires empirical validation .
Antimicrobial and Receptor Targeting:
  • Thiazole derivatives () show enhanced binding to enzymes via heterocyclic interactions.
  • Trifluoroethyl-containing sulfonamides () act as chemokine receptor inhibitors, suggesting substituent-dependent receptor affinity.

Biological Activity

2,4-Dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H10Br2N2O2S\text{C}_{12}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2\text{S}

This structure includes two bromine atoms, a pyridine moiety, and a benzenesulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt metabolic pathways. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites on target enzymes. This interaction can lead to the inhibition of key biochemical processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, similar sulfonamides have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µM)
Compound AS. aureus5.64
Compound BE. coli8.33
Compound CP. aeruginosa13.40

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing significant growth inhibition . The mechanism often involves targeting specific oncogenic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies focusing on carbonic anhydrases and other relevant enzymes. For instance, derivatives have shown IC50 values in the submicromolar range against human carbonic anhydrases (hCAII, hCAIX) . This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies

  • Antimicrobial Efficacy : A study on related sulfonamides demonstrated their effectiveness in inhibiting bacterial growth in vitro. The study highlighted the importance of substituent groups in enhancing antimicrobial potency .
  • Anticancer Screening : In another case, a series of benzenesulfonamides were screened for their effects on cancer cell lines, revealing that specific structural modifications could lead to improved inhibitory activities against cancer proliferation .
  • Enzyme Targeting : Research focused on enzyme assays indicated that certain sulfonamides could selectively inhibit bacterial topoisomerases without affecting human counterparts, showcasing their potential as selective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. For brominated derivatives, bromination using NBS (N-bromosuccinimide) in DMF at 60–80°C is common, followed by coupling with pyridinylmethylamine via nucleophilic substitution. Catalysts like DIPEA (diisopropylethylamine) in anhydrous THF or DCM improve yields (analogous to methods in and ) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine-induced deshielding at 7.2–8.1 ppm for aromatic protons). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals triclinic symmetry (space group P1P\overline{1}) with unit cell parameters a=13.6081a = 13.6081 Å, b=14.5662b = 14.5662 Å, c=14.7502c = 14.7502 Å, and angles α=74.439\alpha = 74.439^\circ, β=69.077\beta = 69.077^\circ, γ=62.581\gamma = 62.581^\circ (see for analogous data) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the synthesis of brominated benzenesulfonamide derivatives?

  • Steric Considerations : Introduce bulky substituents (e.g., pyridinylmethyl groups) after bromination to avoid competing side reactions. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (as demonstrated in for similar pyrimidine derivatives) .
  • Case Study : In , steric effects in N-(pyrimidinyl)benzenesulfonamides were minimized using thiourea catalysts to stabilize transition states during coupling reactions .

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